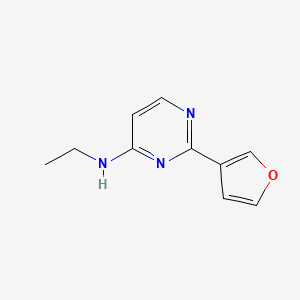

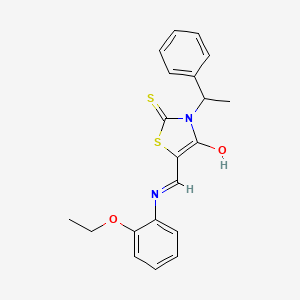

![molecular formula C18H20FN5 B3014210 1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,5-dimethylpiperidine CAS No. 890881-34-2](/img/structure/B3014210.png)

1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,5-dimethylpiperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a unique chemical with a complex structure. It contains a pyrazolo[3,4-d]pyrimidin-4-yl group attached to a 4-fluorophenyl group and a 3,5-dimethylpiperidine group .

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For instance, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation. This was followed by the synthesis of pyrazole via oxidative aromatization of pyrazoline under conventional heating . Other methods involve the reaction of α, β-unsaturated ketone with hydrazine derivatives .Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The compound contains a pyrazolo[3,4-d]pyrimidin-4-yl group, which is a fused nitrogen-containing heterocyclic ring system .Chemical Reactions Analysis

The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .Applications De Recherche Scientifique

Anti-Breast Cancer Activity

The synthesized compound has shown promise as an anti-breast cancer agent. Molecular docking studies revealed that its binding affinity to the human estrogen alpha receptor (ERα) is comparable to 4-OHT, a native ligand. This finding suggests potential therapeutic applications in breast cancer treatment .

Medicinal Chemistry and Drug Design

Fluorinated compounds are popular in medicinal chemistry due to their enhanced stability and binding affinity. Researchers can explore modifications around this scaffold to develop novel drug candidates. The C-F bond’s stability and the compound’s structural features make it an interesting starting point for drug design .

Organic Synthesis and Methodology

The two-step synthesis of this pyrazole involves a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization. Researchers can investigate similar synthetic pathways for other heterocyclic compounds. Understanding the reaction mechanisms and optimizing conditions could lead to new methodologies .

Biological Activities Beyond Cancer

Pyrazoles and their derivatives exhibit diverse biological activities. Beyond anti-cancer effects, they play roles in antimicrobial, anti-inflammatory, antioxidant, and analgesic functions. Researchers can explore this compound’s effects on other cell lines and biological targets .

Hepatic Cancer Agents

Some pyrazoles have been patented as hepatic cancer (HePG-2) agents. Investigating the compound’s effects on liver cancer cells could provide valuable insights into its potential therapeutic applications .

Tautomeric Forms and Structure-Activity Relationships

Exploring the tautomeric forms (1H- and 2H-isomers) and their impact on biological activity is crucial. Researchers can study structure-activity relationships to optimize the compound’s properties. Computational methods and experimental validation can shed light on these aspects .

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of this compound is currently unknown. Similar compounds have been found to inhibit enzymes such asAurora kinase A (AURKA) and Poly (ADP-ribose) polymerase 1 (PARP1) . These enzymes play crucial roles in cell cycle regulation and DNA repair, respectively.

Mode of Action

Based on its structural similarity to known inhibitors, it is likely that it binds to the active site of its target enzyme, thereby inhibiting its function .

Biochemical Pathways

The inhibition of target enzymes can affect several biochemical pathways. For instance, inhibition of AURKA can lead to cell cycle arrest at the G2/M phase . Similarly, inhibition of PARP1 can enhance the cleavage of PARP1 and increase CASPASE 3/7 activity , leading to apoptosis.

Pharmacokinetics

Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties . After oral dosing, these compounds showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .

Result of Action

The inhibition of target enzymes by this compound can lead to various molecular and cellular effects. For instance, inhibition of AURKA can lead to cell cycle arrest and caspase-mediated apoptotic cell death . Similarly, inhibition of PARP1 can enhance the cleavage of PARP1 and increase CASPASE 3/7 activity , leading to apoptosis.

Propriétés

IUPAC Name |

4-(3,5-dimethylpiperidin-1-yl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN5/c1-12-7-13(2)10-23(9-12)17-16-8-22-24(18(16)21-11-20-17)15-5-3-14(19)4-6-15/h3-6,8,11-13H,7,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDXOSAWLJFKMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,5-dimethylpiperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

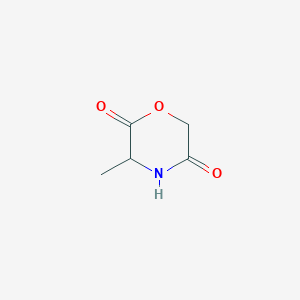

![N-(benzo[d]thiazol-2-yl)-4-((4-cyclopropylthiazol-2-yl)methoxy)benzamide](/img/structure/B3014131.png)

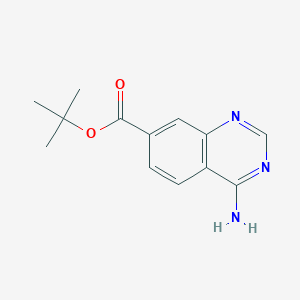

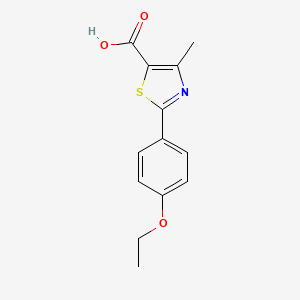

![ethyl 2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B3014132.png)

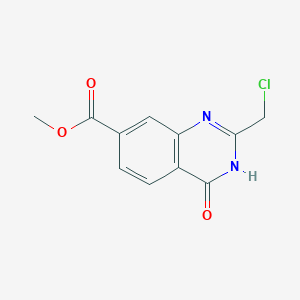

![6-(2-Chlorophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3014136.png)

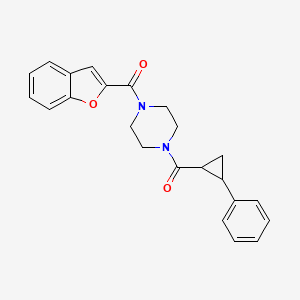

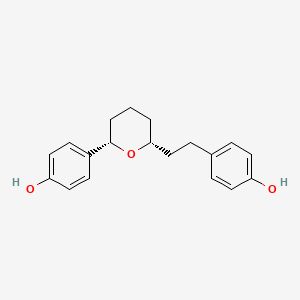

![2-(3-methoxyphenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B3014139.png)

![7-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3014141.png)

![N-cyclohexyl-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3014142.png)